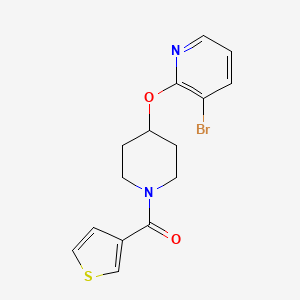

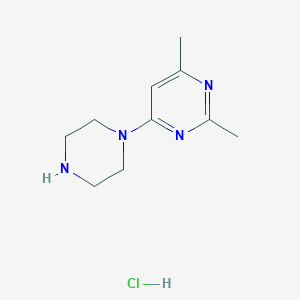

![molecular formula C15H13N5O B2865385 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol CAS No. 78650-06-3](/img/structure/B2865385.png)

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol” is a compound that belongs to the class of 1,2,4-triazine derivatives . These compounds are six-membered heterocyclic compounds possessing three nitrogen in its structure with a general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Synthesis Analysis

The synthesis of these compounds involves base-catalyzed cyclization methodology . This approach offers several advantages, including simple and mild reaction conditions, a short reaction time, and excellent yields .

Molecular Structure Analysis

The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations .

Chemical Reactions Analysis

The reaction of 2-amino-4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]-benzimidazoles with diethyl ethoxymethylenemalonate was found to afford 6-aryl-3-carbethoxy-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2’,1’:4,5][1,3,5]triazino[1,2-a]benzimidazoles .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H11BrIN5O, with an average mass of 484.089 Da and a monoisotopic mass of 482.919159 Da .

Aplicaciones Científicas De Investigación

Antiparasitic Drug Development

The fused triazinobenzimidazoles, which include the compound , have been studied for their antinematodic activity . They have shown significant efficacy against encapsulated muscle larvae of Trichinella spiralis, a parasitic nematode. In particular, these compounds have demonstrated higher efficiency than albendazole, a conventional drug used to treat trichinosis, suggesting their potential as novel antiparasitic agents .

Dihydrofolate Reductase Inhibition

These compounds have been found to inhibit the activity of mammalian dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, and its inhibition can be used for the treatment of bacterial and parasitic infections, as well as some tumors. The most active compound in this class exhibited an IC50 value of 10.9 mM, indicating its potential as a new DHFR inhibitor .

Antimicrobial Applications

Benzimidazole derivatives, including triazinobenzimidazoles, have been explored for their antimicrobial potential. They have been screened for activity against various microbial strains such as Staphylococcus epidermidis, Staphylococcus aureus, and Candida albicans, showing promising results as antimicrobial agents .

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of heterocyclic compounds bearing a heterocyclic moiety. This is significant in the field of organic chemistry, where the creation of novel heterocycles is crucial for the development of new materials and pharmaceuticals .

Molecular Structure Investigations

The molecular geometry and electron structure of these molecules have been theoretically studied using density functional theory (DFT) methods. The molecular structure of the synthesized fused triazinobenzimidazole was confirmed through spectroscopic NMR data and DFT calculations, contributing to the understanding of their chemical properties .

Drug-Likeness Prediction

In silico prediction of drug-likeness has been conducted for these compounds. This involves computational methods to estimate the properties of a compound that would make it a likely successful drug, such as solubility, permeability, and stability. The data suggest that these compounds could be potential drug candidates .

Enzyme Inhibition for Cancer Treatment

The inhibition of enzymes like DHFR is not only relevant for infectious diseases but also for cancer therapy. Compounds that can inhibit DHFR may interfere with the rapid cell division of cancer cells, providing a pathway for therapeutic intervention .

Chemical Property Analysis

The compound’s chemical properties, such as melting point, boiling point, density, and molecular weight, have been characterized. This information is essential for the practical application of the compound in various scientific and industrial processes .

Each of these applications demonstrates the versatility and potential of the compound within the realm of scientific research. The ongoing studies and discoveries in these areas continue to expand our understanding and utilization of such complex molecules.

Molecules | Free Full-Text | Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines Antimicrobial potential of 1 ChemicalBook - 2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-4-yl)benzenol

Mecanismo De Acción

The antinematodic activity of these compounds was evaluated in vitro on isolated encapsulated muscle larvae (ML) of Trichinella spiralis . The results showed that the tested triazinobenzimidazoles exhibit significantly higher efficiency than the conventional drug used to treat trichinosis, albendazole, at a concentration of 50 μg/mL .

Propiedades

IUPAC Name |

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-18-13(9-5-1-4-8-12(9)21)20-11-7-3-2-6-10(11)17-15(20)19-14/h1-8,13,21H,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOCKOZFKEAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)

![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)

![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)

![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)

![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865323.png)